molecular formula C6H14N2 B1353678 (R)-N,1-Dimethylpyrrolidin-3-amine CAS No. 792970-21-9

(R)-N,1-Dimethylpyrrolidin-3-amine

Cat. No. B1353678
CAS RN: 792970-21-9
M. Wt: 114.19 g/mol
InChI Key: CZGIEJXGCLWRPY-ZCFIWIBFSA-N
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Description

(R)-N,1-Dimethylpyrrolidin-3-amine, also known as (R)-N,N-DMPP, is a chiral amine that has been widely used in scientific research. It is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. The unique chiral structure of (R)-N,N-DMPP makes it an important building block for the development of new drugs and materials.

Scientific Research Applications

Synthesis of Key Intermediates

(R)-N,1-Dimethylpyrrolidin-3-amine and its derivatives are crucial intermediates in the synthesis of various chemical compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens. The synthesis involves asymmetric Michael addition and stereoselective alkylation, showcasing the importance of (R)-N,1-Dimethylpyrrolidin-3-amine in constructing complex molecules (Fleck et al., 2003).

Structural and Spectral Analysis

The compound 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, similar in structure to (R)-N,1-Dimethylpyrrolidin-3-amine, has been synthesized and extensively characterized using various spectral techniques. These studies underline the significance of such amines in the structural and electronic characterization of novel organic compounds (Șahin et al., 2010).

Reduction of Amides to Amines

Amines are pivotal in various chemical industries, and (R)-N,1-Dimethylpyrrolidin-3-amine plays a role in the reduction of amides to amines. An iron-catalyzed process has been developed for this transformation, highlighting the industrial and synthetic relevance of such amines in producing other vital chemical entities (Zhou et al., 2009).

Stereoselective Radical Additions

The compound has also been involved in stereoselective intermolecular radical additions, a process crucial in the synthesis of specific stereoisomers of organic compounds. This utilization underscores the compound's role in creating molecules with high stereochemical fidelity, which is paramount in pharmaceutical applications (Porter et al., 1991).

Coordination Chemistry

In coordination chemistry, (R)-N,1-Dimethylpyrrolidin-3-amine and related compounds participate in complex formation and activation reactions. These studies provide insight into the reactivity and coordination behavior of amines, which are crucial for understanding catalysis and reaction mechanisms (Yuwen et al., 2019).

Enantioselective Synthesis

The compound has been used in the asymmetric synthesis of various molecules, emphasizing its role in producing enantiomerically pure compounds, which is critically important in the development of pharmaceutical agents (Boggs et al., 2007).

properties

IUPAC Name

(3R)-N,1-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGIEJXGCLWRPY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N,1-Dimethylpyrrolidin-3-amine

CAS RN

792970-21-9
Record name Methyl-((R)-1-methylpyrrolidin-3-yl)amine
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